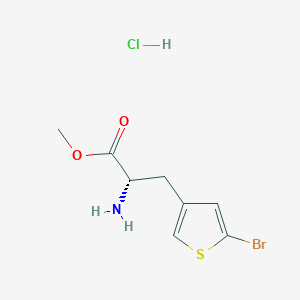

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride

Description

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride is a chiral amino acid ester derivative featuring a brominated thiophene moiety. This compound is structurally characterized by a central (2S)-configured amino acid backbone esterified with a methyl group and substituted at the β-position with a 5-bromothiophen-3-yl aromatic ring. The bromine atom at the 5-position of the thiophene ring enhances electrophilic reactivity and influences intermolecular interactions, making it a valuable intermediate in medicinal chemistry and catalysis .

Properties

IUPAC Name |

methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2S.ClH/c1-12-8(11)6(10)2-5-3-7(9)13-4-5;/h3-4,6H,2,10H2,1H3;1H/t6-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVKYUTAQFLSJBL-RGMNGODLSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CSC(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H](CC1=CSC(=C1)Br)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride typically involves the following steps:

Bromination of Thiophene: The starting material, thiophene, is brominated using bromine or N-bromosuccinimide (NBS) to introduce a bromine atom at the 5-position of the thiophene ring.

Formation of Amino Acid Derivative: The brominated thiophene is then coupled with a suitable amino acid derivative, such as (2S)-2-amino-3-hydroxypropanoic acid, under conditions that promote esterification. This step often involves the use of coupling agents like dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).

Hydrochloride Formation: The final step involves the conversion of the free base form of the compound to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride would follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for bromination, and employing large-scale esterification processes.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydride (NaH).

Major Products

Oxidation: Thiophene sulfoxides or sulfones.

Reduction: De-brominated thiophene derivatives.

Substitution: Thiophene derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory pathways.

Organic Synthesis:

Biological Studies: Researchers use this compound to study the effects of brominated thiophenes on biological systems, including their interactions with enzymes and receptors.

Industrial Applications: It is employed in the development of specialty chemicals and materials, such as conductive polymers and advanced coatings.

Mechanism of Action

The mechanism of action of Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The brominated thiophene ring can engage in π-π stacking interactions, while the amino acid moiety can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of target proteins, influencing biochemical pathways and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl (2S)-2-amino-3-(5-bromothiophen-3-yl)propanoate hydrochloride with structurally related compounds, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

*Estimated based on analog in .

Key Comparative Insights:

Substituent Position on Thiophene Ring :

- The 5-bromo substitution on thiophen-3-yl (target compound) vs. 3-bromo on thiophen-2-yl () alters steric and electronic profiles. The 5-bromo position may favor electrophilic aromatic substitution at the 2-position of the thiophene, whereas the 3-bromo analog could exhibit distinct reactivity patterns .

Aromatic Ring Systems: Naphthyl vs. Biphenyl vs. Monocyclic: The 4-methoxy-biphenyl substituent () enhances π-π stacking interactions, useful in kinase inhibitors or protein-binding assays .

Electron-Withdrawing vs. Electron-Donating Groups: The 3-nitro group () strongly withdraws electrons, increasing acidity of the amino group and stabilizing negative charges, whereas the 4-methoxy group () donates electrons, modulating solubility and binding affinity .

Halogen Effects :

- Bromine () offers greater polarizability and heavier atom effects compared to fluorine (), influencing both reactivity (e.g., Suzuki coupling) and metabolic stability .

Research Findings:

- Synthetic Utility: Thiophene-brominated analogs are pivotal in Pd-catalyzed cross-coupling reactions, as demonstrated in indole-functionalized amino esters (). The bromine atom facilitates regioselective arylation, critical for constructing complex heterocycles .

- Biological Activity : Fluorophenyl and biphenyl derivatives (-10) are frequently used in protease inhibitors or receptor agonists due to their balanced electronic and steric properties .

Q & A

Advanced Research Question

- Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) or chiral catalysts to favor the desired (2S)-enantiomer during esterification .

- Diastereomeric Salt Formation : Use enantiopure acids (e.g., L-tartaric acid) to crystallize the target enantiomer .

- Chiral Stationary Phases : Semi-preparative HPLC with columns like Chiralpak IA or IB for large-scale separation .

- Circular Dichroism (CD) : Validate enantiopurity by comparing CD spectra with known standards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.